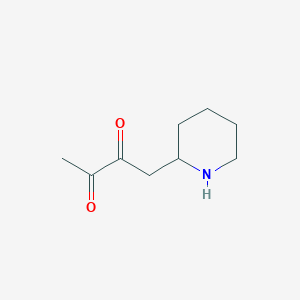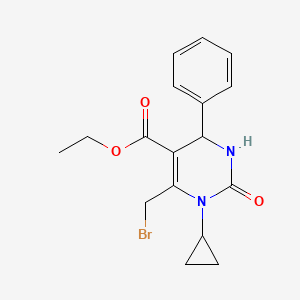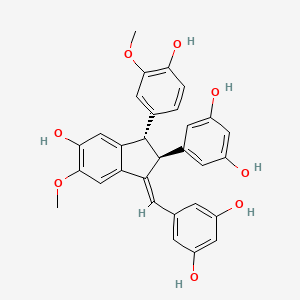
2-Methyl-3-(5-nitrofuran-2-carbonyl)indolizine-1-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-3-(5-nitrofuran-2-carbonyl)indolizine-1-carbaldehyde is a complex organic compound that belongs to the class of indolizine derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(5-nitrofuran-2-carbonyl)indolizine-1-carbaldehyde typically involves multiple steps, including nitration, oxidation, and esterification reactions. One common method for preparing the nitrofuran moiety involves the nitration of furfural using a mixture of nitric acid and acetic anhydride in the presence of sulfuric acid . The resulting 5-nitrofuran-2-carbaldehyde can then be further modified to introduce the indolizine ring through a series of condensation and cyclization reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale manufacturing. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-3-(5-nitrofuran-2-carbonyl)indolizine-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form nitrofurantoin derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at the nitrofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include various nitrofurantoin derivatives, amino-indolizines, and substituted indolizines, each with distinct chemical and biological properties .
Applications De Recherche Scientifique
2-Methyl-3-(5-nitrofuran-2-carbonyl)indolizine-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new pharmaceuticals.
Industry: Utilized in the synthesis of dyes and pigments due to its unique chromophoric properties.
Mécanisme D'action
The mechanism of action of 2-Methyl-3-(5-nitrofuran-2-carbonyl)indolizine-1-carbaldehyde involves its interaction with various molecular targets. The nitrofuran moiety can undergo reduction to form reactive intermediates that interact with bacterial DNA, inhibiting replication and transcription processes . Additionally, the indolizine ring can interact with cellular proteins, disrupting their function and leading to cell death .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Nitrofuran-2-carbaldehyde: Shares the nitrofuran moiety but lacks the indolizine ring.
2-Methylindolizine-1-carbaldehyde: Contains the indolizine ring but lacks the nitrofuran moiety.
Nitrofurantoin: A well-known antimicrobial agent with a similar nitrofuran structure.
Uniqueness
2-Methyl-3-(5-nitrofuran-2-carbonyl)indolizine-1-carbaldehyde is unique due to the combination of the nitrofuran and indolizine moieties, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound for various research applications .
Propriétés
Numéro CAS |
885457-18-1 |
|---|---|
Formule moléculaire |
C15H10N2O5 |
Poids moléculaire |
298.25 g/mol |
Nom IUPAC |
2-methyl-3-(5-nitrofuran-2-carbonyl)indolizine-1-carbaldehyde |
InChI |
InChI=1S/C15H10N2O5/c1-9-10(8-18)11-4-2-3-7-16(11)14(9)15(19)12-5-6-13(22-12)17(20)21/h2-8H,1H3 |
Clé InChI |
OLJDQPUMRHYUME-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N2C=CC=CC2=C1C=O)C(=O)C3=CC=C(O3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


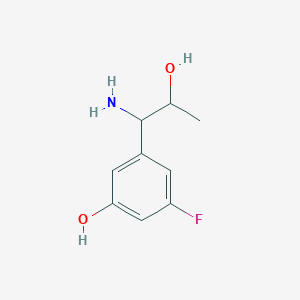
![10-[(Z)-2-(dimethylamino)ethenyl]-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7,10,12-hexaene-5-carbonitrile](/img/structure/B13061251.png)

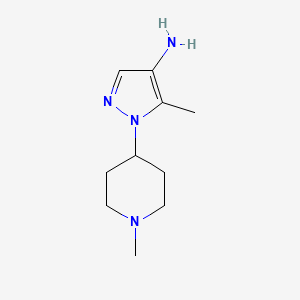
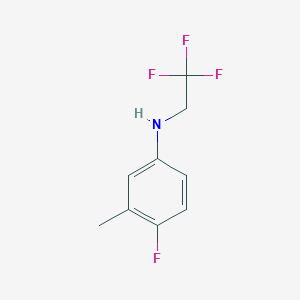
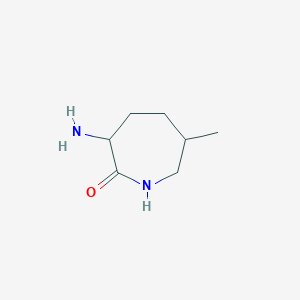


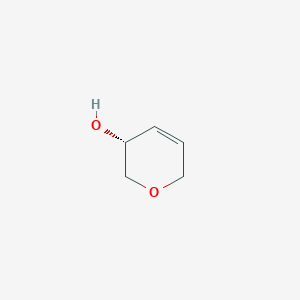
![6-chloro-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B13061297.png)

